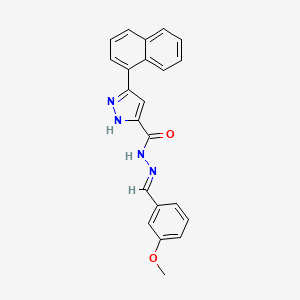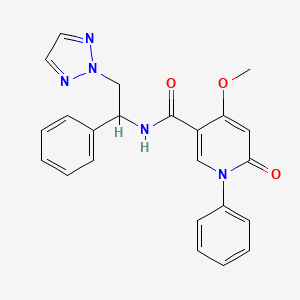![molecular formula C23H18N4O5S2 B2657481 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide CAS No. 441289-75-4](/img/structure/B2657481.png)
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide is an intricate organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide typically begins with the functionalization of the benzothiazole and isoquinoline rings. A common approach involves:
Nitration of Benzothiazole: : Introduction of a nitro group into benzothiazole using nitric acid and sulfuric acid under controlled temperatures.
Formation of Benzamide: : Reaction of a suitable benzoyl chloride derivative with 6-nitrobenzo[d]thiazol-2-amine under basic conditions to form the corresponding benzamide.
Sulfonylation of Isoquinoline: : Introduction of the sulfonyl group into 3,4-dihydroisoquinoline via sulfonyl chloride under acidic or basic conditions.
Coupling: : Finally, a coupling reaction between the sulfonylated isoquinoline and the substituted benzamide is carried out, often under mild conditions using a base to neutralize the acidic by-products.
Industrial Production Methods
Industrial scale production might leverage continuous flow synthesis for each of the stages above to ensure precision, minimize waste, and reduce reaction times. High throughput screening for reaction optimization plays a significant role in refining these processes.
化学反应分析
Types of Reactions It Undergoes
Oxidation: : Can undergo oxidation reactions, particularly at the sulfonyl group.
Reduction: : The nitro group in the benzothiazole moiety can be reduced to an amine under hydrogenation conditions.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, primarily around the isoquinoline and benzamide moieties.
Common Reagents and Conditions
Oxidation: : Uses reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Substitution: : Alkylation or acylation reagents in the presence of base or acid catalysts.
Major Products
Oxidation: : Produces sulfonyl chlorides or sulfonic acids.
Reduction: : Generates the corresponding amines.
Substitution: : Yields various functionalized derivatives depending on the substituents introduced.
科学研究应用
Chemistry
Used as a precursor or intermediate in the synthesis of more complex organic molecules, especially in the development of heterocyclic compounds.
Biology
Investigated for its potential as a biochemical probe due to its interactions with various enzymes and proteins.
Medicine
Explored for its pharmacological properties, including potential anti-inflammatory, anti-cancer, and neuroprotective effects.
Industry
Can be utilized in the development of advanced materials with specific electronic properties, due to its rigid structure and functional groups.
作用机制
The compound's biological activity largely stems from its ability to interact with molecular targets such as enzymes, receptors, and ion channels. Its structure allows it to engage in multiple binding interactions:
Isoquinoline Moiety: : Often interacts with DNA and enzymes involved in cell replication and repair.
Benzothiazole Moiety: : Known to inhibit certain enzymes, modulating biochemical pathways related to oxidative stress and inflammation.
相似化合物的比较
Similar Compounds
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-amino-benzo[d]thiazol-2-yl)benzamide: : Similar but has an amino group instead of a nitro group.
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(benzothiazol-2-yl)benzamide: : Lacks the nitro substitution, affecting its reactivity and application scope.
Uniqueness
This compound’s distinctiveness lies in its multifunctional groups that provide diverse reactivity and potential biological activity, making it a versatile candidate for various fields of research.
Hope you find this dive into the world of "4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide" both insightful and intriguing! Anything else you'd like to explore about this compound?
属性
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O5S2/c28-22(25-23-24-20-10-7-18(27(29)30)13-21(20)33-23)16-5-8-19(9-6-16)34(31,32)26-12-11-15-3-1-2-4-17(15)14-26/h1-10,13H,11-12,14H2,(H,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMOYIMGCDRNFLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC5=C(S4)C=C(C=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N'-{2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-[(oxolan-2-yl)methyl]ethanediamide](/img/structure/B2657399.png)
![1-(5-chloro-2-methylphenyl)-N-(2,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2657405.png)




![2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2657412.png)
![3-chloro-2-[8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2657413.png)

![2-[(5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanyl]acetic acid](/img/structure/B2657416.png)

![1-(2,5-dimethylphenyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2657418.png)

![N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B2657421.png)
